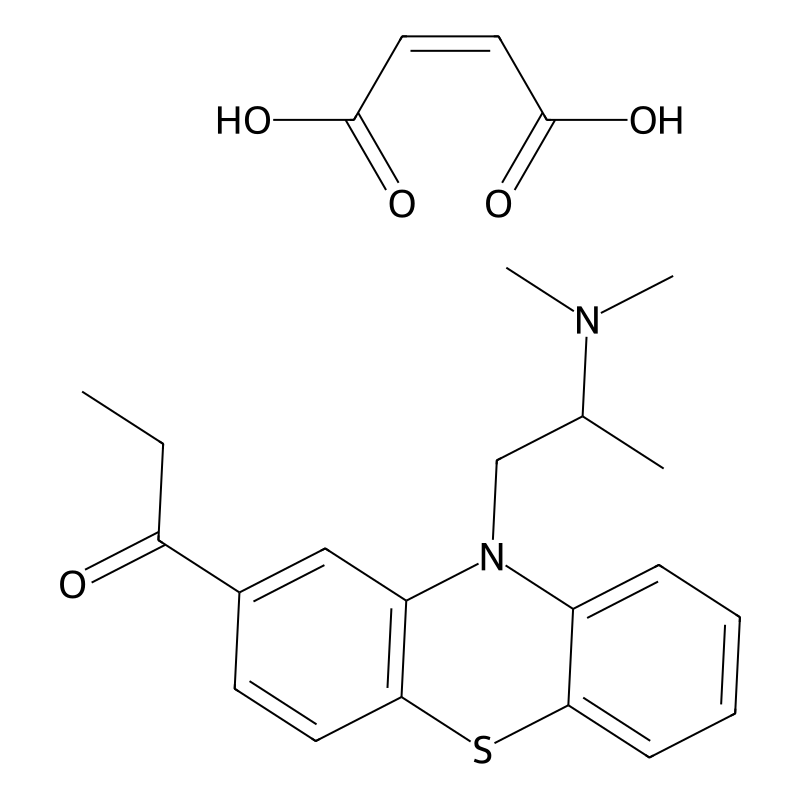

Propiomazine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Propiomazine mechanism of action receptor antagonism

Receptor Binding Profile and Putative Mechanisms

Propiomazine acts as an antagonist at numerous central nervous system receptors. [1] [2] [3] The table below summarizes its receptor targets and the proposed clinical effects of its antagonism at each one.

| Receptor Target | Action | Putative Pharmacological Outcome |

|---|---|---|

| Histamine H1 | Antagonist | Sedation, treatment of insomnia [1] [3] |

| Dopamine D1, D2, D4 | Antagonist | Antipsychotic effect [1] [2] |

| Serotonin 5-HT2A, 5-HT2C | Antagonist | Antipsychotic effect; may lower extrapyramidal side effect risk [2] [3] [4] |

| Muscarinic (M1-M5) | Antagonist | Anticholinergic side effects (e.g., dry mouth, blurred vision) [1] [2] |

| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness [1] [2] |

A key feature of propiomazine's action is the higher antagonistic activity at serotonin 5-HT2 receptors compared to dopamine D2 receptors. [2] [3] This specific ratio is thought to contribute to a lower incidence of extrapyramidal side effects and hyperprolactinemia, which are common with typical antipsychotics that strongly block D2 receptors. [2] [3]

Experimental Protocols for Investigating Mechanism of Action

To characterize a drug's receptor binding profile and kinetics, researchers use standardized experimental protocols. The following methodologies are central to confirming the multi-receptor antagonism described for propiomazine.

Radioligand Binding Assays

- Objective: To determine the affinity (Ki or IC50 values) of a drug for specific receptor targets.

- Protocol Summary:

- Membrane Preparation: Isolate cell membranes expressing the human clone of the target receptor (e.g., D2, 5-HT2A, H1).

- Saturation Binding: Incubate membranes with a radioactively labeled ligand ([³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) at varying concentrations to determine receptor density (Bmax) and the ligand's dissociation constant (Kd).

- Competition Binding: Incubate membranes with a fixed concentration of the radioligand and increasing concentrations of the test drug (propiomazine). This determines the concentration at which propiomazine displaces 50% of the specific binding (IC50).

- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the free radioligand. [5] [4]

In Silico Molecular Docking Simulation

- Objective: To predict and visualize how a drug molecule interacts with the 3D structure of a receptor binding pocket.

- Protocol Summary:

- Structure Preparation:

- Obtain the crystal structure of the target receptor (e.g., Dopamine D4 receptor, PDB ID: 5WIU) from the Protein Data Bank (RCSB-PDB).

- Prepare the 3D structure of the drug (propiomazine) using software like MarvinSketch or Open Babel, followed by energy minimization.

- Grid Generation: Define a grid box that encompasses the receptor's known orthosteric and extended binding pockets to allow for ligand flexibility during docking.

- Docking Simulation: Perform the docking run using an algorithm like the Lamarckian Genetic Algorithm (LGA) with multiple independent runs to ensure result robustness.

- Analysis: Analyze the resulting poses for binding affinity (estimated kcal/mol), key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking), and the residues involved. [6]

- Structure Preparation:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Slow Reversible Binding

- Objective: To model the time course of drug effect when the drug-receptor complex does not reach instantaneous equilibrium.

- Protocol Summary:

- In Vitro Kinetics: First, determine the association (k_on) and dissociation (k_off) rate constants for the drug-receptor interaction using radioligand binding assays.

- Model Structure: The rate of change of the drug-receptor complex (RC) is given by: d[RC]/dt = k_on · [C_t] · ([R_T] - [RC]) - k_off · [RC], where [C_t] is the free drug concentration at the target site and [R_T] is the total receptor concentration.

- Effect Linkage: The pharmacological effect (ΔE) is often assumed to be proportional to [RC]. The maximum effect (E_max) is achieved when all receptors are occupied.

- Data Fitting: Fit the model to observed plasma concentration and effect-time data to estimate the in vivo binding kinetic parameters. [7]

Pathway and Experimental Workflow Visualizations

The following diagrams summarize the core signaling pathways and a generalized experimental workflow based on the mechanisms and protocols described.

Propiomazine's multi-receptor antagonism leads to its primary effects and side effects.

Generalized workflow for characterizing a drug's receptor binding kinetics.

Key Takeaways for Researchers

- Primary Clinical Use vs. Pharmacology: Propiomazine is a compelling case of a drug with a broad receptor profile typical of an atypical antipsychotic, yet it is clinically used almost exclusively for its H1-mediated sedative properties. [1] [2] This highlights how therapeutic application is driven by the most potent effect within a drug's pharmacological portfolio.

- Receptor Kinetics and Safety: Research into antipsychotics shows that drugs with slow dissociation (long k_off) from the D2 receptor (e.g., haloperidol) are associated with a higher risk of extrapyramidal side effects. [7] The relatively favorable side effect profile of propiomazine may be related not only to its receptor affinity ratios but potentially also to its binding kinetics at the D2 receptor, an area that may warrant further investigation.

References

- 1. : Uses, Interactions, Propiomazine Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia Propiomazine [en.wikipedia.org]

- 3. Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]

- 4. Visualizing classification of drugs used in psychotic disorders [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to ... [pmc.ncbi.nlm.nih.gov]

- 6. synthesis and in silico evaluation of D4 dopamine receptor ... [link.springer.com]

- 7. Pharmacodynamic model of slow reversible binding and its ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Propiomazine and Phenothiazine Derivatives - Properties, Mechanisms, and Research Applications

Introduction and Compound Overview

Propiomazine is a pharmaceutical compound belonging to the phenothiazine class of heterocyclic compounds, which are characterized by a tricyclic structure comprising two benzene rings fused to a central ring containing nitrogen and sulfur atoms. Primarily known for its sedative and antihistaminic properties, propiomazine has been clinically used for decades as a pre-anesthetic sedative and for the treatment of insomnia. Approved by the FDA in 1960, propiomazine continues to be relevant in medical practice, particularly in surgical settings and for managing anxiety associated with medical procedures. The compound's molecular structure shares the fundamental phenothiazine scaffold but is distinguished by a propionyl group at position 2, which significantly influences its receptor binding affinity and pharmacological profile compared to other phenothiazine derivatives. Unlike many phenothiazines that possess significant antipsychotic activity, propiomazine demonstrates only weak dopamine receptor blockade, resulting in a clinical profile dominated by sedative effects with minimal extrapyramidal side effects, making it particularly valuable in specific clinical scenarios where sedation without profound antipsychotic action is desired [1] [2].

The phenothiazine chemical class represents one of the most extensively studied and therapeutically utilized heterocyclic systems in medicinal chemistry. Since the initial synthesis of phenothiazine by Bernthsen in 1883, over 5,000 derivatives have been prepared and evaluated for biological activity, with at least 100 compounds having been used clinically. The remarkable versatility of the phenothiazine scaffold is evidenced by its diverse pharmacological applications, ranging from antipsychotic and antihistaminic agents to antimicrobial and anticancer candidates. This structural flexibility allows for extensive chemical modifications at multiple positions, enabling fine-tuning of physicochemical properties and receptor interactions to achieve desired therapeutic effects. The continuous research interest in phenothiazine derivatives, including propiomazine, stems from their favorable bioavailability, established safety profiles, and potential for repurposing in emerging therapeutic areas, particularly in addressing drug-resistant infections and oncological indications [3] [4].

Pharmacological Properties and Mechanisms

Core Pharmacological Profile

Table 1: Fundamental Pharmacological Properties of Propiomazine

| Property | Specification | Clinical Relevance |

|---|---|---|

| Primary Indications | Pre-operative sedation, insomnia, anxiety during medical procedures, adjunct during labor | Used primarily in surgical and procedural contexts rather than chronic conditions |

| Mechanism of Action | Antagonism at H1 histamine receptors; weak dopamine receptor blockade | Sedative effects primarily mediated through H1 blockade rather than dopamine antagonism |

| Receptor Affinity Profile | Broad receptor interactions but strongest at H1 histamine receptors | Explains preferential sedative rather than antipsychotic activity |

| Elimination Half-life | Approximately 9 hours | Suitable for preoperative and procedural use with sustained effect |

| Bioavailability (Oral) | ~33% | Moderate first-pass metabolism; parenteral administration often preferred |

| Protein Binding | ~81% | Moderate plasma protein binding allowing for reasonable tissue distribution |

Propiomazine exerts its primary therapeutic effects through potent antagonism of histamine H1 receptors, which represents its dominant mechanism of action. This H1 receptor blockade is primarily responsible for the compound's sedative and anxiolytic properties, which constitute its main clinical applications. Unlike typical antipsychotic phenothiazines, propiomazine demonstrates only weak dopamine receptor blockade, particularly at D2 receptors, which explains its minimal antipsychotic efficacy and reduced potential for extrapyramidal side effects. The strategic incorporation of a propionyl group at position 2 of the phenothiazine ring system significantly influences its receptor binding characteristics, reducing affinity for dopamine receptors while maintaining strong interactions with histaminergic receptors. This specific receptor profile makes propiomazine particularly valuable in clinical scenarios where sedation is desired without the neurological side effects often associated with strong dopamine antagonists [1] [5].

The pharmacokinetic profile of propiomazine is characterized by moderate oral bioavailability of approximately 33%, indicating significant first-pass metabolism. The compound demonstrates moderate plasma protein binding of approximately 81%, facilitating reasonable tissue distribution while maintaining adequate free drug concentrations for pharmacological activity. With an elimination half-life of approximately 9 hours, propiomazine provides sustained sedative effects suitable for preoperative medication and procedural sedation. The hydrochloride salt form is preferred clinically due to its superior water solubility and bioavailability compared to alternative salt forms such as the maleate. This favorable solubility profile allows for more predictable absorption and dose-response relationships, which is particularly important in surgical and procedural settings where precise sedative effects are required [1] [2].

Comprehensive Receptor Interaction Profile

Table 2: Detailed Receptor Binding Profile of Propiomazine

| Receptor Type | Affinity | Functional Consequence | Therapeutic Implications |

|---|---|---|---|

| Histamine H1 | High affinity; primary target | Strong sedative and anxiolytic effects | Primary mechanism for pre-operative sedation |

| Dopamine D2 | Weak antagonist activity | Minimal antipsychotic effect; low extrapyramidal symptom risk | Distinguished from antipsychotic phenothiazines |

| Serotonin 5-HT2A | Moderate antagonist activity | Potential mood-stabilizing effects | May contribute to overall calming effect |

| Muscarinic M1-M5 | Broad antagonism | Mild anticholinergic effects (dry mouth, blurred vision) | Side effect profile consideration |

| Alpha-1 Adrenergic | Moderate antagonist activity | Orthostatic hypotension potential | Important consideration in hemodynamically vulnerable patients |

Propiomazine exhibits a complex polypharmacological profile, interacting with multiple receptor systems beyond its primary histamine H1 target. The compound demonstrates antagonist activity at serotonin 5-HT2A receptors, which may contribute to its overall calming and potential mood-stabilizing effects. Additionally, propiomazine shows broad muscarinic acetylcholine receptor blockade (M1-M5), resulting in mild anticholinergic effects that may include dry mouth and blurred vision in some patients. The moderate alpha-1 adrenergic receptor antagonism contributes to potential cardiovascular effects, particularly orthostatic hypotension, which requires consideration in hemodynamically vulnerable patients. This multi-receptor profile, while contributing to the compound's therapeutic effects, also necessitates careful patient selection and monitoring, particularly in individuals with comorbidities or those taking concomitant medications with similar side effect profiles [1] [5].

The unique receptor interaction signature of propiomazine distinguishes it from other phenothiazine derivatives. Specifically, its greater activity at serotonin 5-HT2A receptors compared to dopamine D2 receptors may explain its reduced potential for inducing extrapyramidal symptoms, a significant advantage over typical antipsychotic phenothiazines. Furthermore, propiomazine demonstrates a relative sparing of dopamine receptors in the tuberoinfundibular pathway, resulting in a lower incidence of hyperprolactinemia compared to typical antipsychotics or risperidone. This specific receptor interaction profile, combined with its favorable pharmacokinetic characteristics, positions propiomazine as a specialized agent within the phenothiazine class, particularly suited for procedural sedation rather than psychiatric applications. Understanding these nuanced receptor interactions enables clinicians to optimize therapeutic applications while minimizing adverse effects through appropriate patient selection and dosing strategies [1] [5].

Chemical Structure and Structure-Activity Relationships

Fundamental Chemical Characteristics

Table 3: Chemical Properties and Structure-Activity Relationships of Propiomazine

| Structural Element | Chemical Feature | Impact on Activity & Properties |

|---|---|---|

| Phenothiazine Core | Tricyclic system with nitrogen and sulfur atoms | Provides fundamental scaffold for receptor interactions |

| Position 2 Substituent | Propionyl group (C2H5C=O) | Reduces dopamine affinity while maintaining H1 antagonism |

| Position 10 Side Chain | Dimethylaminopropyl group | Influences receptor affinity profile and pharmacokinetics |

| Salt Forms | Hydrochloride (preferred), maleate | Hydrochloride offers superior solubility and bioavailability |

| Molecular Weight | 340.49 g·mol⁻¹ | Within optimal range for blood-brain barrier penetration |

The chemical structure of propiomazine is characterized by the fundamental phenothiazine tricyclic system, specifically modified at two key positions that critically influence its pharmacological properties. At position 2, propiomazine features a propionyl group (C2H5C=O), which distinguishes it from related phenothiazines such as chlorpromazine (which has a chlorine atom at this position) and contributes significantly to its unique receptor binding profile. The dimethylaminopropyl side chain at position 10 is a common feature shared with several other phenothiazine derivatives and plays an important role in determining receptor affinity and pharmacokinetic behavior. The compound's molecular formula is C20H24N2OS, with a molecular weight of 340.49 g·mol⁻¹, placing it within the optimal range for blood-brain barrier penetration and central nervous system activity. The presence of both nitrogen and sulfur atoms in the central ring creates regions of varied electron density that facilitate interactions with multiple receptor types, while the largely planar tricyclic system enables insertion into hydrophobic binding pockets [1] [3] [5].

The physicochemical properties of propiomazine significantly influence its formulation and clinical application. The compound is typically administered as the hydrochloride salt, which offers superior water solubility compared to alternative salt forms such as the maleate. This enhanced solubility translates to improved dissolution characteristics and more predictable bioavailability, which is particularly important for drugs used in surgical and procedural settings where precise dosing is critical. The logP value of approximately 4.5 indicates moderate lipophilicity, facilitating blood-brain barrier penetration while still maintaining adequate aqueous solubility for formulation development. The compound's structural relationship to promethazine (differing only in the propionyl versus hydrogen substitution at position 2) demonstrates how subtle modifications to the phenothiazine scaffold can significantly alter receptor binding preferences and therapeutic applications, with propiomazine exhibiting enhanced sedative properties compared to its predecessor [1] [2] [3].

Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of propiomazine and related phenothiazines have been extensively studied, revealing key structural determinants of pharmacological activity. The propionyl substituent at position 2 is a critical feature that significantly reduces dopamine receptor affinity while maintaining potent H1 histamine receptor blockade, thereby shifting the clinical profile from antipsychotic to predominantly sedative. This modification also influences the compound's electronic distribution, potentially altering its interaction with receptor binding sites. The length and composition of the side chain at position 10 profoundly affects receptor affinity and selectivity; the three-carbon chain with terminal dimethylamino group in propiomazine represents an optimal balance between receptor affinity and physicochemical properties, providing sufficient flexibility for receptor engagement while maintaining appropriate physicochemical characteristics for bioavailability and distribution [1] [4].

Systematic SAR studies across the phenothiazine class have demonstrated that modifications at multiple positions of the core structure can dramatically alter biological activity. Small electron-withdrawing substituents at position 2 typically enhance antipsychotic potency but reduce sedative properties, making propiomazine's propionyl group particularly interesting as it maintains sedative efficacy while minimizing antipsychotic activity. The nature of the terminal amino group in the side chain influences not only receptor affinity but also metabolic stability, with tertiary amines like the dimethylamino group in propiomazine generally offering favorable pharmacokinetic profiles. Additionally, oxidation of the sulfur atom in the central ring can significantly alter receptor binding characteristics and metabolic clearance, though propiomazine is typically administered in the non-oxidized form. Understanding these nuanced structure-activity relationships enables medicinal chemists to strategically design new phenothiazine derivatives with optimized therapeutic profiles for specific clinical applications [3] [4].

Therapeutic Applications and Clinical Profile

Established Clinical Uses

Table 4: Clinical Applications and Safety Profile of Propiomazine

| Application Context | Dosing & Administration | Risk Considerations |

|---|---|---|

| Pre-operative Sedation | Oral, IM, or IV administration; individualized dosing | Monitor for respiratory depression, particularly with concomitant opioids |

| Insomnia Management | Oral administration, typically single evening dose | Tolerance development with prolonged use; not recommended for long-term therapy |

| Procedural Anxiety | Individualized dosing based on procedure length and intensity | Synergistic effects with other CNS depressants requires dose adjustment |

| Labor Adjunct | Combined with analgesics; careful timing considerations | Neonatal sedation monitoring required |

| Special Populations | Reduced dosing in elderly, hepatic impairment | Increased susceptibility to orthostatic hypotension and anticholinergic effects |

Propiomazine is primarily employed for pre-operative sedation and anxiety reduction before surgical or diagnostic procedures, where its rapid onset and reliable sedative effects facilitate patient cooperation and comfort. The compound is also clinically used for the short-term management of insomnia, particularly in cases where pronounced sedation is desired. As an adjunct during labor, propiomazine is administered in combination with analgesics to reduce anxiety and enhance pain management. The drug is available in various formulations, including oral, intramuscular, and intravenous preparations, allowing for flexible administration routes tailored to specific clinical scenarios. The optimal dosing of propiomazine must be individualized based on patient factors including age, comorbidities, concomitant medications, and the specific clinical context, with particular caution recommended in elderly patients and those with hepatic impairment due to reduced metabolic capacity [1] [2].

The clinical efficacy of propiomazine in these applications stems from its potent sedative properties, which provide calmness and drowsiness without profound anesthesia. Studies have demonstrated that propiomazine significantly improves sleep induction and maintenance in insomniac patients, with particular effectiveness in cases characterized by difficulty falling asleep. In procedural contexts, propiomazine effectively reduces preoperative anxiety, facilitating smoother induction of anesthesia and potentially reducing anesthetic requirements. When used during labor, the compound provides sedation that complements analgesic regimens, potentially enhancing pain management while minimizing maternal stress. The versatility of administration routes allows clinicians to select the most appropriate method based on urgency of effect, patient characteristics, and clinical setting, with intravenous administration providing the most rapid onset and oral administration offering convenience for pre-procedural preparation [1] [2].

Adverse Effects and Safety Considerations

The safety profile of propiomazine is characterized by expected sedative effects, which represent an extension of its pharmacological activity, along with other side effects related to its receptor interactions. The most commonly reported adverse effect is dose-dependent drowsiness, which occurs predictably and typically aligns with the drug's therapeutic intent. Other frequently observed side effects include dry mouth and blurred vision resulting from muscarinic receptor blockade, as well as orthostatic hypotension and dizziness related to alpha-adrenergic receptor antagonism. These effects are generally manageable through appropriate dosing and administration timing, particularly avoiding activities requiring mental alertness such as driving or operating machinery. The risk of extrapyramidal symptoms is notably lower with propiomazine compared to typical antipsychotic phenothiazines, consistent with its relatively weak dopamine receptor blockade, though rare cases have been reported particularly at higher doses [1] [2].

More serious adverse effects, though uncommon, include seizures, cardiac arrhythmias, significant hypotension, and the neuroleptic malignant syndrome. The potential for respiratory depression necessitates caution when co-administering with other central nervous system depressants, including opioids, benzodiazepines, and alcohol. The drug interaction potential of propiomazine is significant, particularly with other agents exhibiting sedative, hypotensive, or anticholinergic properties, requiring careful medication review and potential dose adjustments when used concomitantly. Propiomazine is classified as a pregnancy category C drug, indicating that risk cannot be ruled out, and should therefore be used during pregnancy only if clearly needed. Similarly, caution is advised during breastfeeding due to limited safety data. The availability of multiple salt forms has clinical implications, with the hydrochloride salt generally preferred due to superior solubility and bioavailability compared to the maleate salt [1] [2].

Experimental Research Methodologies

Synthesis and Analytical Characterization

The synthetic approaches to phenothiazine derivatives like propiomazine typically begin with the fundamental phenothiazine core structure, which can be prepared through various methods including the condensation of 2-aminodiphenyl sulfide with α-haloketones or α-haloesters. For propiomazine specifically, strategic functionalization at position 2 with the propionyl group represents a key synthetic step, typically achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The introduction of the dimethylaminopropyl side chain at position 10 generally involves alkylation procedures, often utilizing appropriate halogenated precursors. More recent synthetic methodologies have incorporated advanced catalytic approaches and microwave-assisted techniques to improve yields, reduce reaction times, and enhance regioselectivity. These modern synthetic strategies have expanded the accessibility of phenothiazine derivatives for structure-activity relationship studies and the exploration of new therapeutic applications [6] [7] [4].

Analytical characterization of propiomazine and related phenothiazine derivatives employs a comprehensive suite of techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR (500 MHz), provides detailed information about hydrogen environments and connectivity, with characteristic chemical shifts for the propionyl methyl and methylene protons typically observed in the range of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. Mass spectrometric analysis confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) assesses chemical purity and identifies potential impurities. Elemental analysis further verifies composition, and melting point determination provides additional purity assessment. For salt forms such as the hydrochloride, comparative solubility studies are essential to evaluate biopharmaceutical properties, with the hydrochloride salt demonstrating significantly superior aqueous solubility (>1 g/mL) compared to the maleate salt (3.8 mg/mL), explaining its preferred clinical use [6] [2].

Antimicrobial Activity Assessment

Table 5: Standard Experimental Protocols for Antimicrobial Evaluation of Phenothiazine Derivatives

| Protocol Component | Standard Method | Key Parameters Measured |

|---|---|---|

| Sample Preparation | Dissolution in DMSO (25 mg/mL stock) | Serial dilutions in appropriate culture media |

| Microbial Strains | Gram-positive, Gram-negative bacteria, fungal species | Reference strains and clinically isolated resistant strains |

| Activity Screening | Broth microdilution methods | Minimum Inhibitory Concentration (MIC) determination |

| Fungal Testing | Seven fungal species typically included | Candida albicans, Cryptococcus neoformans priority pathogens |

| Resistance Assessment | Comparison with standard antibiotics | Identification of potency against drug-resistant strains |

The evaluation of antimicrobial activity for phenothiazine derivatives follows standardized microbiological assays to determine efficacy against various pathogenic strains. Broth microdilution methods represent the gold standard for determining Minimum Inhibitory Concentrations (MICs), with compounds typically tested against a panel of reference strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as clinically relevant fungal species (e.g., Candida albicans). Testing typically includes drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis to assess potential utility in addressing antimicrobial resistance. Sample preparation generally involves initial dissolution in dimethyl sulfoxide (DMSO) to create stock solutions (typically 25 mg/mL), followed by serial dilution in appropriate culture media to achieve the desired concentration range for testing. Incubation conditions are standardized according to specific microbial requirements, with turbidity measurements or metabolic indicators used to assess growth inhibition [6] [4].

The interpretation of antimicrobial results requires careful consideration of multiple factors, including MIC values relative to known antimicrobial agents, spectrum of activity, and potential selectivity indices. For phenothiazine derivatives, promising activity is typically demonstrated by MIC values below 10 μg/mL against specific pathogens, with particular interest in compounds showing efficacy against drug-resistant strains. Additionally, specialized assays may be employed to investigate specific mechanisms of antimicrobial action, including efflux pump inhibition studies, biofilm disruption assessments, and combination therapy approaches with conventional antibiotics to identify potential synergistic interactions. The time-kill kinetics of promising compounds further characterize antimicrobial activity, distinguishing between bacteriostatic and bactericidal effects. For antifungal applications, specialized testing against priority pathogens identified by the WHO Fungal Priority Pathogen List (such as Cryptococcus neoformans) provides clinically relevant data regarding potential therapeutic utility [6] [8] [4].

Diagram 1: Antimicrobial mechanisms of phenothiazine derivatives showing multiple pathways leading to microbial cell death and growth inhibition.

Research Applications and Future Directions

Emerging Research Applications

Phenothiazine derivatives including propiomazine have demonstrated promising potential in several emerging research areas beyond their traditional clinical applications. Significant attention has focused on their antimicrobial properties, particularly against drug-resistant pathogens where conventional antibiotics show limited efficacy. Studies have revealed that various phenothiazine derivatives exhibit potent activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis. The antifungal potential of these compounds has also garnered interest, with research demonstrating efficacy against priority fungal pathogens including Cryptococcus neoformans. The multifaceted mechanisms underlying these antimicrobial effects include disruption of microbial cell membranes, inhibition of efflux pumps, interference with DNA replication, generation of reactive oxygen species, and disruption of biofilm formation. These diverse mechanisms make phenothiazines particularly attractive for addressing the growing challenge of antimicrobial resistance, as they may bypass conventional resistance pathways [6] [3] [4].

In the oncological domain, phenothiazine derivatives have demonstrated intriguing anticancer properties through multiple mechanisms. Research has revealed that certain structural analogs can induce monocytic differentiation and promote apoptotic cell death in various cancer cell lines, potentially through internucleosomal DNA fragmentation pathways. Additional anticancer mechanisms include multidrug resistance (MDR) reversal by inhibiting P-glycoprotein and other efflux transporters, thereby enhancing the efficacy of conventional chemotherapeutic agents. The anti-inflammatory potential of novel phenothiazine derivatives has also been investigated, with some compounds demonstrating significant in vivo anti-inflammatory activity with reduced ulcerogenic liability compared to reference drugs. Other emerging research applications include antiviral activity against HIV-1 through binding to TAR RNA, anticonvulsant properties in seizure models, and potential neuroprotective effects in conditions such as Alzheimer's and Creutzfeldt-Jakob diseases, highlighting the remarkable therapeutic versatility of this chemical class [7] [4].

Design Strategies for Novel Derivatives

Modern medicinal chemistry approaches to phenothiazine derivative design focus on structural modifications that enhance desired biological activities while minimizing unwanted side effects. Key strategies include introduction of diverse substituents at the nitrogen atom (position 10), incorporating various acyl groups, heterocycles, and complex side chains to modulate receptor affinity and selectivity. Additionally, substitution patterns on the benzene rings (positions 1-4 and 6-9) significantly influence electronic properties, steric factors, and overall pharmacophore characteristics. The oxidation state of the sulfur atom represents another important design parameter, with sulfoxide and sulfone derivatives often exhibiting altered biological profiles compared to the parent sulfide compounds. More extensive modifications of the tricyclic ring system itself, including replacement of benzene rings with heteroaromatic or homoaromatic systems, have yielded compounds with novel biological activities and improved therapeutic indices [6] [7] [4].

Structure-activity relationship studies have identified several key structural features that correlate with enhanced biological activity in specific therapeutic domains. For antimicrobial applications, chalcone-based phenothiazine derivatives with extended conjugation systems have demonstrated particularly promising activity against both Gram-positive and Gram-negative bacteria. In anticancer applications, benzophenothiazines with naphthalene ring systems instead of benzene rings have shown enhanced cytotoxic activity and MDR reversal properties. The incorporation of azole and azine rings into phenothiazine side chains has yielded compounds with improved antifungal activity and potential for addressing resistant fungal infections. These design strategies, combined with modern computational approaches including molecular docking studies and quantitative structure-activity relationship (QSAR) models, continue to drive the development of novel phenothiazine derivatives with optimized pharmacological profiles for emerging therapeutic applications [6] [7] [4].

Diagram 2: Derivative design workflow for phenothiazine-based drug development showing multiple structural modification pathways.

Conclusion

References

- 1. Propiomazine [en.wikipedia.org]

- 2. Propiomazine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Phenothiazine [en.wikipedia.org]

- 4. Recent progress in biological activities of synthesized ... [sciencedirect.com]

- 5. Showing metabocard for Propiomazine (HMDB0014915) [hmdb.ca]

- 6. Phenothiazine derivatives: Synthesis, docking studies and ... [sciencedirect.com]

- 7. Synthesis of Phenothiazine Derivatives and their Diverse ... [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a New Purine Analogue Class with Antifungal ... [pmc.ncbi.nlm.nih.gov]

Propiomazine pharmacodynamics H1 receptor antagonist

Pharmacodynamic Profile of Propiomazine

The table summarizes the confirmed receptor interactions of propiomazine based on the gathered literature.

| Receptor Type | Interaction (Role of Propiomazine) | Key Experimental Context / Evidence |

|---|---|---|

| Histamine H1 | Antagonist (Primary Action) [1] [2] | Clinical use as a sedative and pre-anesthetic agent. Binding is inferred from its therapeutic effects and structural class [1] [2]. |

| Muscarinic Acetylcholine (M1-M5) | Antagonist [2] | Binding to all five muscarinic receptor subtypes (M1-M5) is documented, though specific affinities are not provided [2]. |

| Dopamine (D1, D2, D4) | Antagonist [2] | Documented as a D2 receptor antagonist. Its lack of extrapyramidal effects is attributed to greater 5-HT2A than D2 receptor blockade [2]. |

| Serotonin (5-HT2A, 5-HT2C) | Antagonist [2] | Antagonism of the 5-HT2A receptor is a key feature of its pharmacodynamic profile [2]. |

| Alpha-1 Adrenergic | Antagonist [2] | Binding to the α1-adrenergic receptor is documented [2]. |

Experimental Context for H1 Receptor Binding Studies

While direct protocols for propiomazine were not found, the following established methodologies provide the framework for determining the H1 antagonist activities of similar compounds.

- In Vitro Functional Bioassay: The anticholinergic (and by methodological extension, antihistaminic) potency of drugs can be determined by measuring their inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle. The concentration-dependent inhibition of this contraction allows for the calculation of potency parameters like pA2 values [3].

- In Vivo Functional Bioassay: Systemic effects can be evaluated in anesthetized animals (e.g., rats). This involves comparing systemic hypotensive responses to a bolus intravenous injection of a agonist (e.g., acetylcholine) before and after infusion of the test compound [3].

- Radioligand Binding Assays: This is a direct method for measuring receptor affinity. A common protocol involves using rat brain tissue preparations and a radio-labeled ligand specific to the H1 receptor, such as 3H-mepyramine. The test compound's ability to displace the radioligand is measured to determine its binding affinity [4]. Site-directed mutagenesis of the H1 receptor (e.g., Asp107 in TM3) is used to identify critical residues for antagonist binding [5].

The diagram below illustrates a generalized workflow for the radioligand binding assay approach.

Generalized workflow for a radioligand competitive binding assay to determine receptor affinity.

References

- 1. Propiomazine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. - Wikipedia Propiomazine [en.wikipedia.org]

- 3. Comparative anticholinergic activities of 10 histamine H1 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic cholinergic and histamine H1 receptor binding ... [pubmed.ncbi.nlm.nih.gov]

- 5. Homology modelling and binding site mapping of the ... [sciencedirect.com]

Propiomazine elimination half-life and metabolism

Pharmacokinetic Parameters of Propiomazine

The following table summarizes the quantitatively confirmed data available for propiomazine:

| Parameter | Value | Additional Context / Source |

|---|---|---|

| Elimination Half-Life | 9 hours [1] | Cited in a clinical study comparing propiomazine and zopiclone [1]. |

| Oral Bioavailability | 33% [1] | Suggests significant first-pass metabolism [1]. |

| Protein Binding | 81% [1] [2] | - |

Regarding metabolism, the search results do not contain explicit experimental data on the specific enzymes responsible for propiomazine's biotransformation. The DrugBank entry states that its metabolism is "unknown, but most likely hepatic as with other phenothiazines" [2].

Inferred Metabolic Pathways from Structural Analogs

Propiomazine is a phenothiazine derivative structurally related to promethazine [1]. Research on promethazine provides the most relevant insight into its potential metabolic fate.

The diagram below illustrates the inferred primary metabolic pathways for propiomazine, based on the established metabolism of its analog, promethazine.

A pivotal in vitro study using human liver microsomes identified that CYP2D6 is the principal cytochrome P450 enzyme responsible for the metabolism of promethazine, specifically its ring-hydroxylation [3]. Additional pathways like N-demethylation and S-oxidation were also observed [3]. Another study confirmed that promethazine is a potent inhibitor of CYP2D6, binding to the enzyme at concentrations close to its therapeutic plasma levels [4].

Given the close structural similarity, it is highly plausible that propiomazine is also a substrate and potentially an inhibitor of CYP2D6. Furthermore, a study on another aliphatic phenothiazine, levomepromazine, showed that CYP3A4 is the main enzyme responsible for its N-demethylation and S-oxidation at therapeutic concentrations, with CYP1A2 also making a substantial contribution to S-oxidation [5]. This suggests that propiomazine's metabolism could involve multiple cytochrome P450 enzymes.

Key Experimental Protocols for Metabolism Studies

The inferences above are derived from established in vitro methodologies. Here are detailed protocols for the key experiments cited:

Determination of Principal Metabolizing CYP Enzyme [3]

- Objective: To identify the specific human cytochrome P450 (CYP) enzyme primarily responsible for a drug's metabolism.

- System: Human liver microsomes (HLMs) and cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4).

- Incubation: The drug (e.g., promethazine) is incubated with NADPH-fortified HLMs or individual cDNA-expressed CYP isoforms.

- Reaction Phenotyping:

- Chemical Inhibition: HLMs are incubated with the drug alongside selective chemical inhibitors for specific CYP enzymes (e.g., quinidine for CYP2D6).

- Correlation Analysis: The rate of the drug's metabolism in a panel of different HLM donors is correlated with the known activity levels of specific CYP enzymes in those same microsomes.

- Antibody Inhibition: Metabolism is measured in HLMs in the presence and absence of inhibitory antibodies against specific CYP enzymes.

- Analysis: Metabolite formation is quantified using high-performance liquid chromatography (HPLC). The enzyme most capable of producing the metabolite is identified.

Enzyme Inhibition Profiling [4]

- Objective: To screen a drug for its potential to inhibit a specific CYP enzyme.

- System: Human liver microsomes.

- Probe Reaction: A known substrate (e.g., bufuralol for CYP2D6) is incubated with the microsomes.

- Incubation with Inhibitor: The reaction is run in the presence of the test drug (e.g., an H1-antihistamine) at a range of concentrations.

- Analysis: The formation of the specific metabolite from the probe substrate (e.g., 1'-hydroxybufuralol) is measured, typically via HPLC. The concentration of the test drug that inhibits 50% of the enzyme activity (IC50 value) is calculated.

Knowledge Gaps and Research Implications

The available information has notable limitations that are critical for researchers to consider:

- Sparse Primary Data: The pharmacokinetic data for propiomazine itself is incomplete. Key parameters like clearance and volume of distribution are not available in the searched literature [2].

- Inferred Metabolism: The metabolic pathway information is extrapolated from structural analogs like promethazine and levomepromazine. Direct in vitro or clinical studies on propiomazine are required for confirmation.

- Clinical Significance of Inhibition: While promethazine is a known CYP2D6 inhibitor [4], it is not yet experimentally confirmed whether propiomazine has a clinically significant inhibitory effect, which is crucial for predicting drug-drug interactions.

References

- 1. Propiomazine [en.wikipedia.org]

- 2. Propiomazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. CYP2D6 is the principal cytochrome P450 responsible for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of H1-antihistamines on CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cytochrome P450-catalyzed metabolism of ... [sciencedirect.com]

Propiomazine maleate salt vs hydrochloride solubility

Solubility and Key Properties Comparison

The table below summarizes the available quantitative data for the two salt forms.

| Property | Propiomazine Maleate | Propiomazine Hydrochloride |

|---|---|---|

| Aqueous Solubility | 3.8 mg/mL [1] | >1 g/mL (≈1000 mg/mL) [1] |

| Bioavailability (Oral) | Lower (due to slower dissolution) [1] | Higher [1] |

| Clinical Approval Status | Not approved by FDA [1] | Approved for medical use (since 1960) [1] |

| Rationale for Selection | Requires longer dissolution time, affecting absorption [1] | Better choice due to high solubility and bioavailability [1] |

The provided data explains that the hydrochloride salt was chosen for clinical development primarily because of its significantly higher aqueous solubility, which directly leads to faster dissolution and better absorption in the body compared to the maleate salt [1].

Scientific Context and Salt Selection Rationale

The decision to use one salt form over another is a critical step in drug development. The vast difference in solubility between these two salts perfectly illustrates the general principles of pharmaceutical salt selection [1].

- Impact of Solubility: Aqueous solubility is a major factor influencing a drug's dissolution rate and, consequently, its bioavailability. The high solubility of the hydrochloride salt (>1 g/mL) makes it a much more suitable candidate for creating an effective drug product compared to the less soluble maleate salt (3.8 mg/mL) [1].

- Regulatory and Commercial Outcome: Based on these physicochemical advantages, propiomazine hydrochloride was the form approved for medical use. The maleate salt was not approved by the FDA, and the hydrochloride salt has been in use since 1960 [1].

Methodological Considerations for Solubility Assessment

The search results do not provide explicit experimental protocols for propiomazine, but standard methodologies for evaluating salt forms are well-established in pharmaceutical science. The general workflow for such an investigation typically follows a logical sequence, which can be visualized below.

Key experimental stages for salt selection include:

- Salt Screening and Preparation: Synthesis of different salt forms, such as hydrochloride and maleate, using various counterions [2].

- Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) determine melting points and assess crystallinity [2].

- Solubility Studies: Measurement of equilibrium solubility in water and buffers at controlled temperatures. The dramatic difference for propiomazine was likely confirmed this way [1].

- Dissolution Testing: Evaluation of the drug's release rate from a formulated product using apparatus detailed in pharmacopeias. This directly relates to the maleate salt's longer dissolution time [1].

- In-Vivo Bioavailability Studies: Ultimately, the superior in-vitro performance of the hydrochloride salt must be correlated with better absorption and exposure in living organisms [1].

Insights for Research and Development

For your technical guide, the case of propiomazine serves as a clear example where salt selection was decisive. The key takeaways for drug development professionals are:

- Prioritize Solubility: The propiomazine case underscores that solubility can be the paramount factor, overriding other considerations [1].

- Early Screening is Crucial: Implementing a systematic salt screening process early in development can identify critical differentiators, as seen with propiomazine's 263-fold solubility advantage [1] [2].

- Consider Regulatory Precedent: Using a commonly accepted salt form like hydrochloride can simplify regulatory pathways [2].

References

synthesis of Propiomazine maleate improved patent process

Introduction to Propiomazine Maleate Synthesis

Propiomazine is a phenothiazine derivative with antihistamine (H1 receptor blocking) activity, used to treat insomnia and produce sedation for surgical procedures [1] [2]. While its hydrochloride salt is known for high bioavailability, an improved process for synthesizing This compound has been developed, focusing on controlling the isomeric impurity isopropiomazine (Formula-III) to high purity levels [1] [2]. This process is cost-effective, simple, and suitable for commercial-scale production [1].

Summary of Quantitative Data

The table below summarizes the key quantitative outcomes from the improved synthesis process.

| Parameter | Result / Quantity |

|---|---|

| Final Product | This compound (Formula-I) |

| Overall Yield | 34 g (from 50 g of 2-Propionyl Phenothiazine) [1] |

| Final Purity (HPLC) | > 99.5% [1] |

| Isopropiomazine Impurity | < 0.10% [1] |

| Key Starting Material | 2-Propionyl Phenothiazine (Formula-IV), 50 gm (0.171 mole) [1] |

| Alkylating Agent | 2-Dimethylaminoisopropyl Chloride Hydrochloride (Formula-V), 67.5 gm (0.427 mole) [1] |

| Base (Condensation) | Potassium Hydroxide Flakes, 19 gm (0.342 mole) [1] |

| Acid (Salt Formation) | Maleic Acid, 20 gm [1] |

| Condensation Solvent | Toluene, 250 ml [1] |

| Purification Solvent | Methanol, 200 ml [1] |

Experimental Protocol

This protocol is adapted from the improved process detailed in patent WO2019167058A1 [1].

Stage 1: Synthesis of Propiomazine Base (Formula-II)

- Reaction Mixture Preparation: Charge a mixture of water (50 ml) and toluene (250 ml) into a reaction flask. Add 2-dimethylaminoisopropyl chloride hydrochloride (67.5 gm, 0.427 mole) and stir.

- Basification: Cool the mixture to below 10°C and carefully basify by adding an aqueous sodium hydroxide solution. Separate the organic (toluene) layer, which contains the free base.

- Condensation Reaction: To the toluene layer, add 2-propionyl phenothiazine (50 gm, 0.171 mole) and potassium hydroxide flakes (19 gm, 0.342 mole) at below 10°C.

- Reflux: Slowly heat the reaction mixture to reflux. Maintain reflux for 5-6 hours under azeotropic water removal. Monitor reaction completion by HPLC.

- Work-up: After completion, cool the mixture to 25-30°C. Add water (200 ml) and stir for 10-15 minutes. Separate the organic layer and concentrate it under reduced pressure to obtain the crude Propiomazine base (Formula-II).

Stage 2: Purification and Formation of this compound (Formula-I)

- Dissolution: Dissolve the crude Propiomazine base in methanol (200 ml) and stir at 25-30°C for 10-15 minutes to obtain a clear solution. This step is critical for impurity control.

- Salt Formation: Add maleic acid (20 gm) to the clear methanolic solution. Continue stirring at 25-30°C for 4-5 hours to facilitate crystallization.

- Isolation and Drying: Filter the precipitated solid, wash if necessary, and dry to obtain pure this compound as the final product.

The following workflow diagrams the synthesis and purification process, highlighting the key impurity control point:

Key Process Insights and Impurity Control

The improved process offers significant advantages over older synthetic routes, which involved multiple steps, expensive reagents like sodium amide or phosgene, and provided no specific guidance for controlling isopropiomazine [1].

Impurity Profile and Control: The primary isomeric impurity, isopropiomazine (Formula-III), arises during the alkylation step. The crude Propiomazine base can contain 20-25% of this impurity [1]. The patented process controls this by dissolving the crude base in an alcoholic medium (methanol) before salt formation. This step ensures the maleate salt crystallizes with the isomeric impurity remaining in the mother liquor, yielding a final product with impurity levels below 0.10% [1].

Solvent and Base Selection: Using toluene as the solvent for the condensation reaction and potassium hydroxide as the base provides a robust and cost-effective system. The azeotropic removal of water during reflux drives the reaction to completion [1]. For the final purification, methanol is the preferred alcoholic medium for achieving a clear solution of the base, which is crucial for effective impurity removal during subsequent maleate salt formation [1].

The following diagram illustrates the chemical relationship between the target product and the key isomeric impurity:

Concluding Remarks for Industrial Application

This improved synthesis of this compound is a significant advancement for process chemistry. It demonstrates an industrially viable, single-pot condensation followed by a straightforward purification that effectively minimizes a critical isomeric impurity to levels below 0.10%. The use of readily available reagents and solvents makes this protocol highly suitable for scaling up to commercial manufacturing, ensuring a robust supply of high-purity this compound.

References

Application Note: Purification of Propiomazine Maleate with Control of Isopropiomazine Impurity

1. Background and Objective Propiomazine Maleate is a phenothiazine-derived antihistamine used for sedative purposes [1]. A significant challenge in its synthesis is the formation of an isomeric impurity, Isopropiomazine (Formula-III), which can be present at levels of 20-25% in the crude base product [1]. The objective of this protocol is to provide a cost-effective and scalable purification process that yields this compound with high purity (>99.5%) and controls the Isopropiomazine content to below 0.10% [1].

2. Chemistry and Impurity Profile The synthesis involves the condensation of 2-Propionyl phenothiazine (Formula-IV) with the hydrochloride salt of 2-Dimethylaminoisopropyl chloride (Formula-V) to form Propiomazine base (Formula-II). The subsequent conversion of this base to the maleate salt is the critical step for impurity removal [1].

- Chemical Name: 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate [1] [2]

- Molecular Formula: C₂₄H₂₈N₂O₅S [2] [3]

- Molecular Weight: 456.6 g/mol [2]

- CAS Number: 3568-23-8 [2] [3]

- Key Impurity: Isopropiomazine (Formula-III) [1]

The following diagram illustrates the experimental workflow for the synthesis and purification process:

Experimental Protocol

Here is the detailed, step-by-step procedure for the synthesis and purification as described in the patent example [1].

| Step | Parameter | Details |

|---|---|---|

| 1 | Reaction Setup | Charge a mixture of water (50 ml) and toluene (250 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol). Basify with aqueous NaOH at <10°C. Separate the organic (toluene) layer. |

| 2 | Condensation | To the toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and KOH flakes (19 g, 0.342 mol) at <10°C. |

| 3 | Reaction & Monitoring | Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions. Monitor reaction completion by HPLC. |

| 4 | Work-up | Cool the mixture to 25-30°C. Add water (200 ml), stir for 10-15 minutes, and separate the organic layer. Concentrate the organic layer to obtain the crude Propiomazine base. |

| 5 | Purification | Dissolve the crude base in methanol (200 ml) and stir at 25-30°C to obtain a clear solution. |

| 6 | Salt Formation | Add maleic acid (20 g) to the methanolic solution. Continue stirring for 4-5 hours at 25-30°C to precipitate the product. |

| 7 | Isolation | Filter the precipitated solid and dry to obtain the final this compound. |

3. Key Process Parameters for Impurity Control The following table summarizes the critical parameters that ensure effective control of the isomeric impurity during the purification.

| Critical Step | Parameter | Purpose & Control |

|---|---|---|

| Condensation | Base | Use of KOH flakes is preferred over other bases like NaOH for the reaction [1]. |

| Solvent | Toluene is the preferred solvent for the condensation reaction [1]. | |

| Purification | Solvent for Salt Formation | Alcoholic media, preferably methanol, is critical for obtaining a clear solution of the base and effectively separating the isomer during salt precipitation [1]. |

| Crystallization | The maleate salt is selectively precipitated from the alcoholic solution, leaving the isomeric impurity in the mother liquor [1]. |

4. Results and Discussion The described process is designed to be simple, cost-effective, and viable on a commercial scale [1]. The key to successful impurity control lies in the differential solubility of this compound and its isomer in an alcoholic medium during the salt formation step. This purification technique effectively reduces the Isopropiomazine impurity from an initial 20-25% in the crude base to below 0.10% in the final product, achieving a purity of greater than 99.5% [1].

Analytical and Regulatory Considerations

For research and development purposes, high-quality reference standards of this compound are available from commercial suppliers. These standards are essential for analytical method development, validation, and quality control (QC) activities, and they may have traceability to major pharmacopeias [3].

Key Takeaways for Researchers

- Scalability: This protocol is explicitly designed for industrial-scale production.

- Impurity Control: The core innovation is the use of a specific alcoholic solvent system to separate the structurally similar Isopropiomazine impurity.

- Process Simplicity: The method avoids complex multi-step syntheses and expensive starting materials cited in earlier literature [1].

References

analytical methods for Propiomazine maleate HPLC analysis

Chemical Profile of Propiomazine Maleate

Before developing an analytical method, understanding the basic properties of the analyte is crucial. The table below summarizes key information for this compound.

| Property | Description |

|---|---|

| Chemical Name | 1-[10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one (Z)-2-butenedioate (1:1) [1] [2] |

| CAS Registry Number | 3568-23-8 [1] [2] |

| Molecular Formula | C₂₀H₂₄N₂OS • C₄H₄O₄ [1] [2] |

| Formula Weight | 456.55 g/mol [2] |

| SMILES | CCC(=O)c1ccc2Sc3ccccc3N(CC(C)N(C)C)c2c1.OC(=O)/C=C/C(=O)O [1] [2] |

| Therapeutic Class | Phenothiazine derivative, antihistamine (H1 receptor blocker) [3] |

| Analytical Importance | Quality control, method development and validation (AMV), and Abbreviated New Drug Applications (ANDA) [1]. |

Proposed HPLC Method for this compound

The following method is inferred from a patent that used HPLC to monitor the synthesis of Propiomazine, though specific chromatographic conditions were not detailed [3]. The parameters in the table below are suggested as a starting point for method development, based on common practices for analyzing similar phenothiazine derivatives [4].

| Parameter | Proposed Specification / Condition |

|---|---|

| Objective | Assay and related substances determination; monitoring of reaction progress [3]. |

| Chromatograph | High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector [3]. |

| Column | Reversed-Phase (RP), C18 column (e.g., 250 mm x 4.6 mm, 5 μm) [4]. |

| Mobile Phase | Buffer: Ammonium formate (e.g., 20 mM, pH 3.5) [4]. Organic Modifier: Methanol or Acetonitrile [4]. Gradient/Isocratic: Isocratic or gradient elution can be explored. A starting suggestion is a mixture of buffer and organic modifier in a ratio of 60:40 (v/v) [4]. | | Flow Rate | 0.5 - 1.5 mL/min (e.g., 1.0 mL/min as a starting point). | | Detection Wavelength | 280 nm (based on common absorbance of phenothiazine core) [4]. | | Column Temperature | 25 - 40°C (e.g., 30°C). | | Injection Volume | 10 - 20 μL [4]. | | Sample Solvent | Methanol [3]. | | Sample Concentration | Adjust to achieve a satisfactory signal-to-noise ratio (e.g., 1 mg/mL for assay). | | Key Impurity | Isopropiomazine (Formula-III), a positional isomer. The method must be able to resolve this impurity [3]. |

Detailed Experimental Protocol

Preparation of Mobile Phase and Diluents

- Mobile Phase: Accurately measure 600 mL of a 20 mM ammonium formate buffer (pH adjusted to 3.5 with formic acid) and 400 mL of methanol. Mix thoroughly and filter through a 0.45 μm or 0.22 μm membrane filter. Degas by sonication for 10 minutes before use [4].

- Standard Solution: Weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL [1].

- Test Solution: Weigh an amount of the test sample equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol [3].

Instrumental Setup and Analysis

- System Equilibration: Install the C18 column in the HPLC system thermostatted to 30°C. Pump the mobile phase through the system at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

- System Suitability Test: Inject the standard solution (e.g., 10 μL) in replicate (typically five injections). The analytical method should meet the following system suitability criteria before proceeding:

- Relative Standard Deviation (RSD): The RSD for the peak area of Propiomazine from replicate injections should be ≤ 2.0%.

- Theoretical Plates (N): The column efficiency, calculated for the Propiomazine peak, should be > 2000.

- Tailing Factor (T): The peak should be symmetrical with a tailing factor of ≤ 2.0.

- Sample Analysis: Sequentially inject the blank (diluent), standard solution, and test solutions into the HPLC system.

- Data Analysis: Integrate the chromatograms and identify the Propiomazine peak by comparing its retention time with that of the standard. Identify any impurity peaks, paying special attention to the one corresponding to Isopropiomazine [3].

The workflow for the analytical process is summarized below:

Method Development Notes and Troubleshooting

- Isomer Separation: The primary challenge is the separation of Propiomazine from its isomer, Isopropiomazine [3]. If the initial method does not resolve them, systematically adjust:

- The pH of the buffer (e.g., try 3.0, 4.0, 5.0).

- The ratio of organic modifier (e.g., from 50:50 to 40:60 buffer:methanol).

- Consider using a gradient elution program for better resolution of multiple impurities.

- Specificity: To demonstrate that the method is specific, analyze the sample alongside individually spiked impurities and use a Photodiode Array (PDA) detector to confirm peak purity [4].

- Validation: This starting method must be fully validated according to ICH guidelines to establish its specificity, linearity, accuracy, precision, robustness, and limit of detection/quantification for the main analyte and its critical impurities.

References

Propiomazine maleate in sleep studies protocol

Pharmacological Profile & Clinical Evidence

Propiomazine is a phenothiazine derivative used primarily for its sedative effects. The table below summarizes its core mechanism and the key clinical findings from available studies.

Table 1: Drug Profile and Clinical Evidence Summary

| Aspect | Description |

|---|---|

| Primary Use | Sedative for treating insomnia [1]. |

| Mechanism of Action | Antagonist at multiple receptors: Histamine H1, dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic, and alpha-1 adrenergic receptors [1]. Its sedative effect is primarily attributed to strong H1-receptor blockade [1]. |

| Protein Binding | 81% [1]. |

| Metabolism | Presumed to be hepatic, consistent with other phenothiazines [1]. |

| Key Clinical Findings | • Increased Total Sleep Time & Sleep Efficiency in patients with stable COPD [2]. • Reduced Sleep Latency (both objective EEG measures and subjective reports) in healthy volunteers [3]. • No Adverse Effect on Oxygenation in stable COPD patients with a single dose [2]. • Subjective Sleep Quality was rated as significantly improved [3]. | | Important Safety Note | According to DrugBank, propiomazine is not approved in the United States or other major markets [1]. |

Proposed Experimental Protocol for Sleep Studies

The following protocol is synthesized from the methodologies of the cited clinical trials, designed for investigating propiomazine in a controlled sleep laboratory setting [2] [3].

1. Study Design

- Type: Double-blind, randomized, placebo-controlled, crossover design.

- Population: Adults. Previous studies included healthy volunteers and patients with stable, hypoxemic (non-hypercapnic) Chronic Obstructive Pulmonary Disease (COPD) [2] [3].

- Key Exclusion Criteria: Obesity, acute or unstable respiratory illness, hypercapnia, known hypersensitivity to phenothiazines.

- Intervention: Single oral dose of 25 mg propiomazine versus matched placebo, with an appropriate washout period between treatments in the crossover design [2] [3].

2. Primary & Secondary Outcomes Table 2: Key Outcome Measures for Sleep Studies

| Category | Outcome Measures |

|---|

| Primary Outcomes | • Oxygen Saturation during sleep (e.g., mean and minimum SaO2) [2]. • Sleep Latency (time from lights-out to sleep onset) measured by polysomnography (PSG) [3]. | | Secondary Outcomes | • Total Sleep Time [2]. • Sleep Efficiency Index (total sleep time as a percentage of time in bed) [2]. • Sleep Architecture: Time and percentage in different sleep stages (N1, N2, N3, REM). Note: Some evidence of early REM suppression has been reported [3]. • Apnea-Hypopnea Index (AHI) or number of apneic events [2]. • Subjective Measures: Patient-reported sleep latency, sleep quality, and morning drowsiness using standardized questionnaires [3]. |

3. Procedures & Data Collection

- Polysomnography (PSG): Full overnight PSG recording including EEG, EOG, EMG, and ECG.

- Oximetry: Continuous monitoring of arterial oxygen saturation (SaO2).

- Respiratory Monitoring: Use of thermistors or nasal pressure transducers for airflow, and respiratory inductance plethysmography for thoracic and abdominal effort to detect apneas and hypopneas.

- Subjective Questionnaires: Administered pre-sleep and upon awakening.

Mechanism of Action and Experimental Workflow

The sedative effect of propiomazine is a result of its action on multiple receptor systems in the brain. The diagram below illustrates this complex mechanism and the subsequent experimental workflow for validating its effects.

Diagram Title: Propiomazine's Sedative Mechanism and Study Workflow

Critical Safety and Application Notes

- Controlled Use: The positive clinical data on oxygenation comes from a single dose in stable, carefully screened COPD patients. The search results highlight that serious respiratory depression may occur in patients receiving hypnotics during acute exacerbations of COPD [2].

- Potential Side Effects: Although rare, serious adverse events include convulsions, difficult or fast breathing, irregular heartbeat, fever, severe muscle stiffness, and unusual sweating or weakness [1].

- Information Gaps: The available data is from older studies. Comprehensive details on pharmacokinetics (absorption, half-life, clearance), repeated dosing, use in other patient populations, and direct head-to-head comparisons with modern hypnotics are lacking.

Conclusion

Propiomazine's broad receptor antagonist profile, particularly its potent H1-blockade, underpins its sedative effect. Evidence indicates that a single 25 mg dose can improve sleep induction and maintenance without compromising respiration in stable COPD patients. However, its unapproved status and the limited modern data necessitate extreme caution. Future research should focus on thorough pharmacokinetic profiling and larger trials to fully establish its risk-benefit profile.

References

- 1. Propiomazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Effects of single doses of propiomazine, a phenothiazine hypnotic, on sleep and oxygenation in patients with stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of propiomazine on the EEG sleep of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Propiomazine maleate dosing for pre-anesthetic sedation

Drug Profile and General Use

Propiomazine is a phenothiazine derivative with sedative and antihistaminic properties [1]. While it has been used for sedation before or during surgery and for treating insomnia, it's critical to note that it is not currently approved for medical use in the United States [2].

The table below summarizes the key pharmacological characteristics of propiomazine based on the available literature:

| Aspect | Description |

|---|---|

| Primary Mechanism | Antagonist at multiple receptors: Histamine H1, Dopamine (D1, D2, D4), Serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine, and α1-adrenergic receptors [2] [1]. |

| Sedative Effect | Primarily attributed to its strong antagonism of the Histamine H1 receptor [2] [3]. |

| Protein Binding | Approximately 81% [2] [1]. |

| Elimination Half-life | Reported to be around 9 hours [1]. |

Experimental Design Considerations

For research purposes, establishing a dosing protocol requires careful consideration of several factors. The following workflow outlines the key steps in designing such an experiment, acknowledging the specific data gaps for propiomazine maleate.

The diagram above highlights that a core component of the protocol—the specific dosing regimen—is a critical data gap in the current search. To proceed, you would need to consult other sources to determine the appropriate dose selection, route of administration (e.g., Intraperitoneal IP, Subcutaneous SC), and dosing volume for your specific animal model.

Foundational Animal Research Protocol

While specific to this compound is unavailable, the search results provide a strong foundation for general best practices in rodent anesthesia and analgesia based on established guidelines [4]. The table below outlines key procedural steps that should be adapted once the dosing data is secured.

| Procedure Stage | Key Actions & Considerations |

|---|

| Pre-Anesthetic Preparation | - Acclimation: Allow at least a 3-day acclimation period after animal arrival [4].

- Fasting: Pre-anesthetic fasting is usually not necessary. If required, limit to 2-3 hours with no water restriction [4].

- Ophthalmic Ointment: Apply sterile ophthalmic ointment to prevent corneal drying [4]. | | Administration & Monitoring | - Route: Confirm the optimal route (e.g., IP, SC) based on the drug's properties [4].

- Vital Signs: Monitor respiratory rate (normal: 55-100/min), pulse rate (normal: 300-500/min), and body temperature (normal: 36.0°C-38.0°C) [4].

- Depth of Anesthesia: Assess via respiratory pattern and response to stimuli [4]. | | Post-Procedure & Recovery | - Thermal Support: Maintain body temperature during recovery [4].

- Housing: Recover rodents individually in clean cages without bedding until fully ambulatory [4].

- Nutrition: Provide moist chow or diet gel on the cage floor to encourage eating [4].

- Analgesia: Administer pre-emptive and post-operative analgesics (e.g., Buprenorphine, Carprofen) as required by the procedure [4]. | | Safety & Compliance | - IACUC Approval: All procedures and drug uses must be approved by the IACUC and described in the animal use protocol [4].

- Personnel: Procedures must be performed by appropriately trained personnel listed on the protocol [4]. |

Recommendations for Further Research

To develop a complete protocol for this compound, I suggest you:

- Consult Older Literature: Dosing information may be found in historical pharmaceutical literature or toxicology studies from the 1960s-1980s, given the drug's development timeline.

- Review Regional Formularies: Investigate veterinary formularies from regions where the drug may have been marketed (e.g., Sweden, as mentioned in one source [1]).

- Explore Analogous Compounds: Consider reviewing protocols for structurally or functionally related phenothiazines (like promethazine or acepromazine) used in animal research as a starting point for experimental design, while acknowledging the differences between compounds [4] [5].

References

- 1. Propiomazine [en.wikipedia.org]

- 2. Propiomazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Propiomazine | Antihistamine Agent [medchemexpress.com]

- 4. Guidelines on Anesthesia and Analgesia in Mice - Research A-Z [az.research.umich.edu]

- 5. A Comparative Study of the Sedative Effect of Oral ... [pmc.ncbi.nlm.nih.gov]

Propiomazine maleate research chemical applications

Propiomazine Maleate: Research Application Notes

1. Chemical and Physical Profile this compound is the maleate salt of propiomazine, a phenothiazine derivative. Its key identifiers are summarized in the table below.

| Property | Specification |

|---|---|

| Systematic Name | 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate [1] |

| Molecular Formula | C₂₀H₂₄N₂OS • C₄H₄O₄ [2] |

| Molecular Weight | 456.555 g/mol [2] |

| CAS Number | 3568-23-8 [2] |

| Salt Molar Mass | 340.49 g·mol⁻¹ (Free base) [3] |

| Form | Solid (salt), Free base is an oil [4] |

2. Primary Research Applications and Pharmacological Basis Propiomazine is characterized as an orally active antihistamine agent with pronounced sedative effects [4]. Its research applications are founded on its complex receptor interaction profile.

Application 1: Sedative and Anxiolytic Research

Application 2: Receptor Profiling and Neuropharmacology

- Purpose: Serves as a tool compound for studying the effects of multi-receptor antagonism [3].

- Mechanism Insights: Propiomazine exhibits a broad receptor antagonism profile. It blocks several key receptors:

- Dopamine receptors (D1, D2, D4)

- Serotonin receptors (5-HT2A, 5-HT2C)

- Muscarinic acetylcholine receptors (M1-M5)

- Alpha-1 adrenergic receptor

- Histamine H1 receptor [3]

- Its pharmacological profile is notable for greater activity at the 5-HT2A receptor than at the D2 receptor, which may explain a lower incidence of extrapyramidal side effects in research models compared to typical antipsychotics [3].

The following diagram illustrates the primary receptor targets and the downstream research applications of this compound.

3. Experimental Data and Research Findings Key quantitative findings from preclinical and clinical research are consolidated below.

| Parameter | Findings | Experimental Context |

|---|---|---|

| Bioavailability | Oral: ~33% [3] | Human study [3] |

| Elimination Half-Life | ~9 hours [3] | Human study [3] |

| Protein Binding | 81% [3] | - |

| Nasal Administration | Rapid absorption followed by rapid plasma concentration reduction [5] | Rat model (0.2 mg/kg) [5] |

| Prolactin Effect | Increased plasma prolactin concentrations [4] | Rat model (IV, 0.31-20 mg/kg) [4] |

| Hepatoprotective Effect | Protection against CCl₄-induced hepatic injury [4] | Rat model (IP, 25 mg/kg at 0 and 3h) [4] |

4. Detailed Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound This improved protocol controls isomeric impurities like isopropiomazine to below 0.10% [1].

- Reaction: Charge a mixture of toluene (250 ml) and water (50 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol). Basify with aqueous NaOH at <10°C. Separate the organic (toluene) layer.

- Condensation: To the toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and potassium hydroxide flakes (19 g, 0.342 mol) at <10°C. Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions. Monitor reaction completion by HPLC.

- Work-up: Cool the mixture to 25-30°C, add water (200 ml), stir for 15 minutes, and separate the organic layer. Concentrate under reduced pressure to obtain the crude propiomazine base.

- Salt Formation & Purification: Dissolve the crude base in methanol (200 ml) and stir for 15 minutes at 25-30°C to obtain a clear solution. Add maleic acid (20 g) to this solution and stir for 4-5 hours at 25-30°C. Filter the precipitated solid and dry to obtain pure this compound. Yield: ~34 g. Purity: >99.5% [1].

Protocol 2: In Vivo Sedation and Pharmacokinetic Study

- Animal Model: Adult Sprague-Dawley rats.

- Dosing: Administer propiomazine at 0.2 mg/kg via nasal administration [5].

- Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120 mins post-dose) from a catheter.

- Bioanalysis: Determine plasma concentrations of propiomazine using a validated LC-MS/MS method.

- Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis. Correlate plasma levels with behavioral measures of sedation (e.g., locomotor activity).

5. Handling, Safety, and Regulatory Status

- Controlled Substance: Classified as a controlled substance in several territories and is not for sale to the public; for research use only [4].